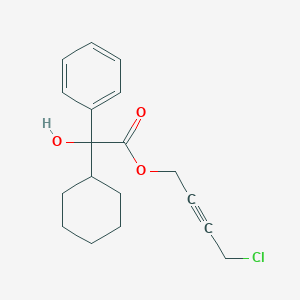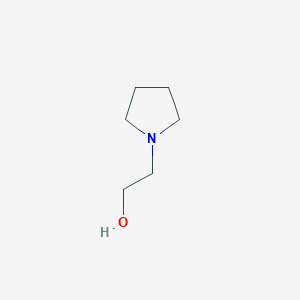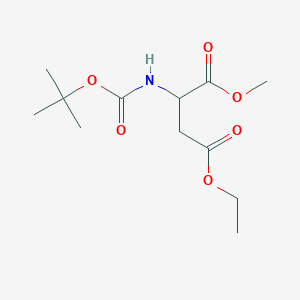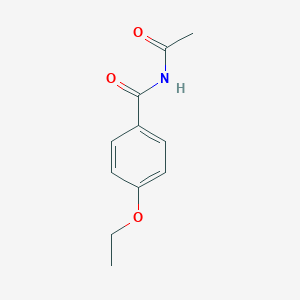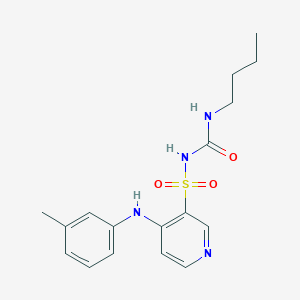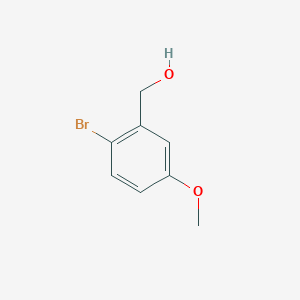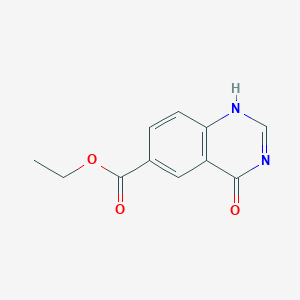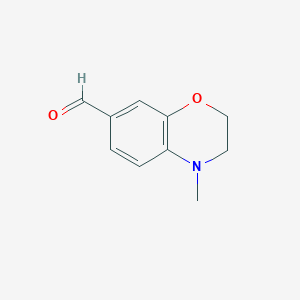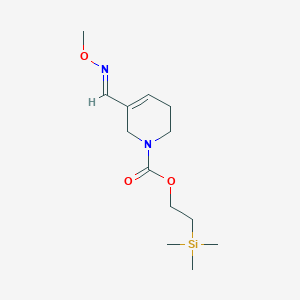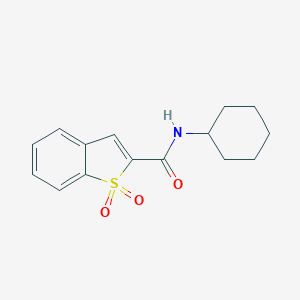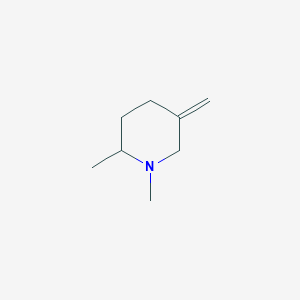
1,2-Dimethyl-5-methylidenepiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethyl-5-methylidenepiperidine, commonly known as DMMP, is a chemical compound that belongs to the family of piperidine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The purpose of
Mechanism Of Action
The mechanism of action of DMMP is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. DMMP has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical And Physiological Effects
DMMP has been reported to exhibit various biochemical and physiological effects. It has been shown to induce oxidative stress in cells, leading to the accumulation of reactive oxygen species. DMMP has also been reported to alter the levels of various neurotransmitters, including dopamine, norepinephrine, and serotonin. Additionally, DMMP has been shown to affect the levels of various hormones, including cortisol and testosterone.
Advantages And Limitations For Lab Experiments
DMMP has several advantages for lab experiments. It is readily available, easy to handle, and has a long shelf life. Additionally, DMMP is relatively stable and can be stored at room temperature. However, DMMP has some limitations for lab experiments. It is highly toxic and can pose a significant health risk if not handled properly. Additionally, DMMP is a potent inhibitor of acetylcholinesterase, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the research on DMMP. One area of interest is the development of new synthetic methods for DMMP that are more efficient and environmentally friendly. Another area of interest is the investigation of the potential applications of DMMP in the field of material science. Additionally, the development of new derivatives of DMMP with improved pharmacological properties is an area of active research. Finally, the investigation of the mechanism of action of DMMP and its effects on cellular signaling pathways is an area of ongoing research.
Conclusion:
In conclusion, DMMP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DMMP have been discussed in this paper. Further research on DMMP is needed to fully understand its potential applications and to develop new derivatives with improved pharmacological properties.
Synthesis Methods
DMMP can be synthesized using various methods, including the reaction of 2,3-dimethyl-1,4-dioxane with sodium hydride, followed by the reaction with acrolein, which yields DMMP with a yield of 60%. Another method involves the reaction of 2,3-dimethyl-1,4-dioxane with formaldehyde and ammonium acetate, followed by the reaction with acetic anhydride, which yields DMMP with a yield of 80%.
Scientific Research Applications
DMMP has been extensively studied for its potential applications in medicinal chemistry. It has been reported to possess anticancer, antiviral, and antifungal activities. DMMP has also been investigated for its potential use in the synthesis of new organic compounds and materials. Additionally, DMMP has been utilized as a reagent in the analysis of various chemicals, including aldehydes, ketones, and carboxylic acids.
properties
CAS RN |
142209-32-3 |
|---|---|
Product Name |
1,2-Dimethyl-5-methylidenepiperidine |
Molecular Formula |
C8H15N |
Molecular Weight |
125.21 g/mol |
IUPAC Name |
1,2-dimethyl-5-methylidenepiperidine |
InChI |
InChI=1S/C8H15N/c1-7-4-5-8(2)9(3)6-7/h8H,1,4-6H2,2-3H3 |
InChI Key |
MRYLHLGOPYYFSH-UHFFFAOYSA-N |
SMILES |
CC1CCC(=C)CN1C |
Canonical SMILES |
CC1CCC(=C)CN1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



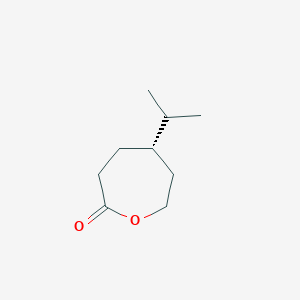
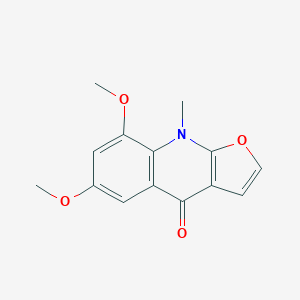
![[7-(2-Chloro-ethoxy)-6-(2-methoxy-ethoxy)-quinazolin-4-yl]-(3-ethynyl-phenyl)-amine Hydrochloride](/img/structure/B123671.png)
